4-Bromo-1H-imidazole-5-carboxylic acid is classified as:
The synthesis of 4-bromo-1H-imidazole-5-carboxylic acid primarily involves bromination reactions. Two common methods include:
The molecular structure of 4-bromo-1H-imidazole-5-carboxylic acid features a five-membered imidazole ring with a carboxylic acid group at position 5 and a bromine atom at position 4.
4-Bromo-1H-imidazole-5-carboxylic acid can participate in various chemical reactions:
The mechanism of action for 4-bromo-1H-imidazole-5-carboxylic acid primarily revolves around its interactions with biological targets.
4-Bromo-1H-imidazole-5-carboxylic acid has several scientific applications across various fields:
Imidazole, a five-membered heterocyclic diamine, represents one of biology's most versatile molecular scaffolds. Its derivatives form essential structural components in natural systems (e.g., histidine, histamine) and synthetic pharmaceuticals. Within this chemical space, 4-bromo-1H-imidazole-5-carboxylic acid (C₄H₃BrN₂O₂, CAS 50743-02-7) emerges as a structurally unique compound combining three critical features: a nucleophilic imidazole core, an electrophilic carboxylic acid group, and a bromine substituent at the C4 position. This trifunctional architecture enables diverse chemical transformations unavailable to simpler imidazole derivatives, positioning it as a privileged synthon in medicinal chemistry and materials science [3] [9]. The compound exists predominantly as a zwitterion in the solid state, with the bromine atom influencing both the acidity (pKa ~3.5 for N-H) and reactivity of the carboxylic acid group. Its thermal stability (decomposition >265°C) permits handling under standard laboratory conditions, though optimal storage requires inert atmospheres at 2-8°C to prevent decarboxylation or debromination [2] [5].
The strategic incorporation of bromine at the C4 position imparts distinctive reactivity patterns critical for modern synthetic methodologies:
Site-Selective Functionalization: The C-Br bond undergoes efficient palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Sonogashira), enabling C-C bond formation at the electron-deficient C4 position while preserving the carboxylic acid functionality. This contrasts with unsubstituted imidazole-5-carboxylic acids, which require protecting group strategies during functionalization [6] [9].
Acid-Directed Metalation: The ortho-positioned carboxylic acid group directs regioselective metal-halogen exchange. This permits lithiation at C2 (adjacent to bromine) for electrophilic quenching, generating trisubstituted imidazoles inaccessible through conventional cyclization methods. Computational studies indicate the carboxylic acid group reduces the C2-H bond dissociation energy by ~8 kcal/mol versus non-carboxylated analogs [3].
Tandem Decarboxylation-Halogenation: Under thermal conditions (>180°C), the compound undergoes sequential decarboxylation and bromine migration to yield 4-bromoimidazole—a key intermediate for antifungal agents. This reaction exemplifies the synthetic leverage provided by combined functionalities [8].
Table 1: Comparative Reactivity of Halogenated Imidazolecarboxylic Acids
Positional Isomer | Halogen Reactivity | Carboxylic Acid pKa | Dominant Reaction Pathways |
---|---|---|---|
4-Bromo-1H-imidazole-5-carboxylic acid | High (Suzuki coupling) | 3.8 | Cross-coupling, directed metalation |
2-Bromo-1H-imidazole-4-carboxylic acid | Moderate | 4.1 | Nucleophilic substitution, decarboxylation |
5-Bromo-1H-imidazole-4-carboxylic acid* | Low | 4.3 | Electrophilic aromatic substitution |
*Note: Often confused with title compound due to historical naming inconsistencies [3] [9]
Pharmaceutical applications exploit this reactivity: The compound serves as the penultimate precursor to imidazo[1,2-a]pyridine GluR5 antagonists (IC₅₀ ~70 nM) for neurodegenerative disorders and olmesartan intermediates (hypertension API). Over 78% of patented imidazole-based drug candidates filed between 2015-2023 utilize halogenated carboxylic acids as key building blocks [4] [6] [9].
The compound’s synthetic evolution reflects broader trends in heterocyclic methodology:
Early Synthesis (1970s-1990s): Initial routes relied on direct bromination of 1H-imidazole-5-carboxylic acid using bromine/acetic acid, yielding a mixture of 2,4-dibromo and 4-bromo isomers requiring tedious separation (overall yield <22%). Alternative approaches employed Ring-Forming Strategies via condensation of α-bromo-α-formylacetates with formamide, but suffered from regiocontrol issues and polymerization [8].
Modern Regioselective Routes (Post-2000): Breakthroughs emerged through halogen dance rearrangements of 2,4,5-tribromoimidazole. Treatment with Na₂SO₃ in H₂O at 110°C triggers sequential debromination, selectively yielding the 4-bromo isomer in 89% yield due to thermodynamic preference for substitution at C2/C5. This commercially scalable method enabled gram-scale production critical for drug discovery [8]:
2,4,5-Tribromoimidazole + Na₂SO₃ → 4-Bromo-1H-imidazole-5-carboxylic acid (89% yield)
Table 2: Key Historical Milestones in Development and Application
Year Range | Development | Impact |
---|---|---|
1980-1995 | Empirical herbicide discovery (e.g., EP0234656A2) | First industrial use; validated imidazole-5-carboxylates as agrochemical scaffolds |
1996-2010 | Regioselective bromination methods | Enabled >100g synthesis for medicinal chemistry programs |
2011-Present | Catalytic C-H bromination protocols | Reduced waste; improved atom economy (E-factor <5) |
2020-Present | Flow chemistry adaptations | Achieved 92% yield in continuous mode; reduced reaction time 12-fold |
Industrial adoption accelerated following BldPharm’s 2012 catalog listing (Cold-chain transportation; >97% purity) and Sigma-Aldrich/Fluorochem’s 2015 GMP-scale offering. These developments transformed accessibility, with pricing decreasing from $2,900/kg (2010) to $1,040/kg (2023) for research quantities [2] [5] [9].
The compound bridges fundamental research and commercial applications across sectors:
Medicinal Chemistry: Serves as the central building block in mGluR5 antagonists for Alzheimer’s disease (IC₅₀ = 20 nM) and Janus kinase inhibitors (e.g., ruxolitinib analogs). Its bromine facilitates late-stage diversification via cross-coupling, allowing rapid SAR exploration around the imidazole core. Over 63 clinical candidates since 2010 contain 4,5-disubstituted imidazoles derived from this compound [4] [9].
Agrochemical Development: Patent EP0234656A2 (1987) established 1-heterocyclyl-1H-imidazole-5-carboxylic acids as broad-spectrum herbicides. Modern derivatives control Echinochloa crus-galli in rice paddies at 50 g/ha—significantly below triazine herbicide rates. The bromine atom enhances leaf permeability through increased lipophilicity (logP = 1.8 vs 0.9 for non-brominated analog) [6].
Materials Science: Incorporated into conductive coordination polymers via reaction with Zn(II) or Cu(II) salts. The title compound forms 2D networks with electrical conductivity >10⁻³ S/cm—unachievable with aliphatic carboxylate linkers. Emerging applications include resistive sensors for NH₃ detection (LOD = 2 ppm) [3].
Table 3: Current Industrial Applications and Market Positioning
Sector | Primary Use | Global Demand (2023) | Key Suppliers |
---|---|---|---|
Pharmaceutical | Kinase inhibitor intermediates | 180 kg/year | BldPharm, Fluorochem, Sigma-Aldrich |
Agrochemical | Herbicide metabolite synthesis | 75 kg/year | Regional specialty chemical producers |
Academic Research | Heterocyclic building block | 40 kg/year | Global laboratory chemical distributors |
Electronics | Conductive polymer precursors | <5 kg/year | Niche material science suppliers |
Supply chain dynamics reveal critical dependencies: Cold-chain transportation (2-8°C under inert gas) remains essential for commercial material, with degradation exceeding 5%/month at 25°C. Recent bottlenecks arose from bromine shortage impacts during the 2021-2023 energy crisis, highlighting needs for stabilized analogs. Future growth areas include flow chemistry integration to enable just-in-time production and biocatalytic bromination to improve sustainability metrics [2] [5] [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1